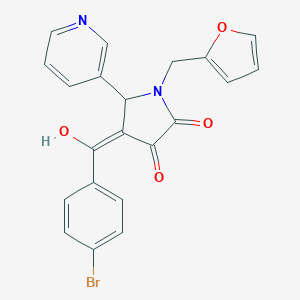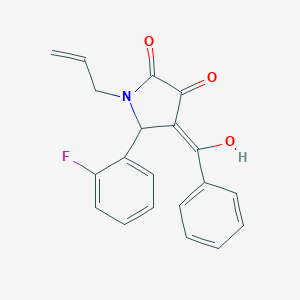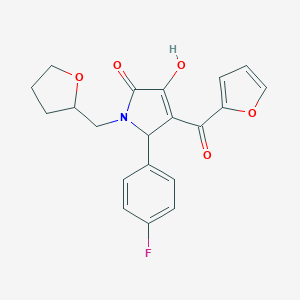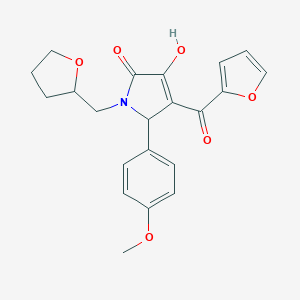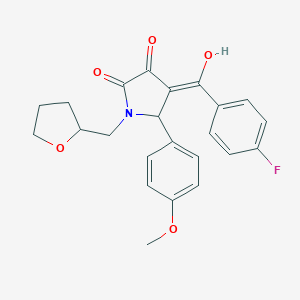![molecular formula C21H19NO5 B282491 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, also known as HPP or HPP-4382, is a synthetic compound that belongs to the class of pyrrole-2-carboxylic acid derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation and neurotransmitter release. 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the modulation of neurotransmitter release, and the enhancement of synaptic plasticity. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in lab experiments is its unique chemical structure and properties, which make it a potential candidate for the development of new drugs and therapies. However, one of the limitations of using 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid, including the development of new drugs and therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid and its potential therapeutic effects in various diseases and disorders. In addition, studies are needed to determine the safety and toxicity of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid in humans, which will be essential for its future clinical use.
Métodos De Síntesis
The synthesis of 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves several steps, including the condensation of 4-methylbenzoyl chloride with glycine, followed by the reaction of the resulting intermediate with 3-phenylpropanoic acid. The final compound is obtained by the addition of hydroxylamine hydrochloride and sodium acetate to the intermediate product.
Aplicaciones Científicas De Investigación
3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has been found to modulate neurotransmitter release and enhance synaptic plasticity, making it a potential candidate for the treatment of neurological disorders.
Propiedades
Fórmula molecular |
C21H19NO5 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
3-[(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H19NO5/c1-13-7-9-15(10-8-13)19(25)17-18(14-5-3-2-4-6-14)22(12-11-16(23)24)21(27)20(17)26/h2-10,18,25H,11-12H2,1H3,(H,23,24)/b19-17+ |
Clave InChI |
BPKNVHLLUSBZQU-HTXNQAPBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





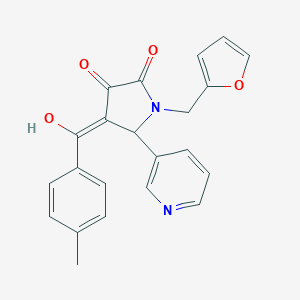
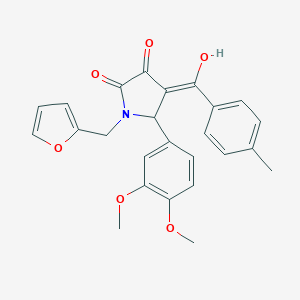
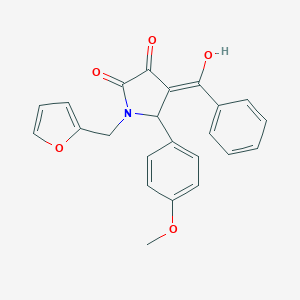


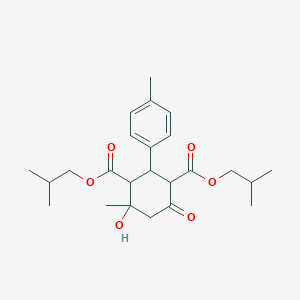
![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
